molecular formula C11H16N2O2 B3072211 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine CAS No. 1016684-05-1

2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine

Cat. No. B3072211
CAS RN: 1016684-05-1
M. Wt: 208.26 g/mol
InChI Key: JTCZJMYRARHOGU-UHFFFAOYSA-N
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Description

“2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine” is a chemical compound with the formula C₁₁H₁₆N₂O₂ . It is a compound that falls under the category of aminopyridines and derivatives .

Scientific Research Applications

Complexation with Metals

The synthesis of ligands through the condensation of pyridine derivatives and amines, which may involve structures related to 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine, has been studied for their complexation with metals like Cadmium(II). These complexes, characterized by spectroscopic methods and single-crystal X-ray diffraction, exhibit potential for applications in catalysis, materials science, and the study of metal-organic frameworks (Hakimi et al., 2013).

Synthesis of Heterocycles

Research into the efficient synthesis of oxa- and aza-condensed tetrahydropyridines from reactions involving cyclic enones with amino alcohols and primary diamines demonstrates the utility of pyran derivatives in constructing complex heterocyclic frameworks. This methodology could contribute to the synthesis of pharmacologically relevant compounds and materials science applications (Zanatta et al., 2010).

Novel Heterocyclic Scaffolds

The development of fluorinated heterocyclic scaffolds through Michael addition and Mannich reactions showcases the versatility of pyran derivatives in the synthesis of novel bioactive molecules. These compounds have potential applications in drug discovery and development, highlighting the importance of pyran derivatives in medicinal chemistry (Revanna et al., 2013).

Redox-Active Systems

The synthesis of redox-active systems incorporating pyridyl and pyran units demonstrates their potential in developing materials with specific electronic properties. Such systems can find applications in electronics, photonics, and as sensors, underlining the significance of pyran derivatives in materials science (Sun et al., 2015).

Bicyclization Strategies

Bicyclization approaches to synthesize skeletally diverse pyrazolo[3,4-b]pyridine derivatives illustrate the role of pyran and related structures in creating complex molecular architectures. These methodologies can be leveraged in synthetic organic chemistry and drug development for generating compounds with novel biological activities (Tu et al., 2014).

properties

IUPAC Name

2-(oxan-2-ylmethoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-10-5-3-6-13-11(10)15-8-9-4-1-2-7-14-9/h3,5-6,9H,1-2,4,7-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCZJMYRARHOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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